(2E)-3-(3-quinolinyl)-2-propenal
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Overview
Description
(2E)-3-(3-quinolinyl)-2-propenal is an organic compound that features a quinoline ring attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-quinolinyl)-2-propenal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-quinolinecarboxaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-quinolinyl)-2-propenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the propenal group can yield (2E)-3-(3-quinolinyl)-2-propanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: (2E)-3-(3-quinolinyl)-2-propanol.
Substitution: 3-nitroquinoline, 3-bromoquinoline.
Scientific Research Applications
(2E)-3-(3-quinolinyl)-2-propenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-quinolinyl)-2-propenal involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-3-carboxaldehyde
- (2E)-3-(2-quinolinyl)-2-propenal
- (2E)-3-(4-quinolinyl)-2-propenal
Uniqueness
(2E)-3-(3-quinolinyl)-2-propenal is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H9NO |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
(E)-3-quinolin-3-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H/b4-3+ |
InChI Key |
IIADMJYGKXTDHT-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC=O |
Origin of Product |
United States |
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